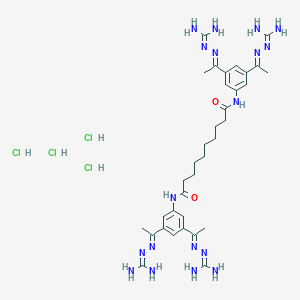
Semapimod hydrochloride
Übersicht
Beschreibung
Streptomyces parvullus. It is primarily used as a chemotherapy medication to treat various types of cancer, including Wilms tumor, rhabdomyosarcoma, Ewing’s sarcoma, trophoblastic neoplasm, testicular cancer, and certain types of ovarian cancer . Actinomycin D is known for its ability to bind to DNA and inhibit RNA synthesis, making it a potent cytotoxic agent .
Wissenschaftliche Forschungsanwendungen
Actinomycin D has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA-binding properties and the effects of DNA intercalation on molecular structures.
Medicine: Widely used in chemotherapy to treat various cancers.
Wirkmechanismus
Actinomycin D exerts its effects by binding to the DNA at the transcription initiation complex. It intercalates between the guanine-cytosine base pairs of the DNA, forming a stable complex that prevents the elongation of RNA chains by RNA polymerase . This inhibition of RNA synthesis leads to a decrease in protein synthesis, ultimately resulting in cell death. The primary molecular targets of actinomycin D are the DNA and RNA polymerase enzymes .
Similar Compounds:
- Actinomycin X1
- Actinomycin X2
- Actinomycin X0β
- Echinomycin
Comparison: Actinomycin D is unique among its analogs due to its specific binding affinity to DNA and its potent inhibition of RNA synthesis. While other actinomycins, such as actinomycin X1 and X2, also exhibit DNA-binding properties, actinomycin D is particularly effective in forming stable DNA complexes and inhibiting transcription . Echinomycin, another similar compound, also binds to DNA but has a different mechanism of action, primarily targeting hypoxia-inducible factor-1 (HIF-1) pathways .
Actinomycin D’s unique structure and potent cytotoxic effects make it a valuable compound in both research and clinical settings.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Semapimod hydrochloride interacts with several enzymes and proteins. It inhibits the activation of p38 MAPK, a protein involved in directing cellular responses to cytokines and stress . This compound also suppresses the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function by inhibiting activation of p38 MAPK and NF-κB, and induction of cyclooxygenase-2 by TLR ligands . It also desensitizes cells to LPS, a component of the cell wall of Gram-negative bacteria .
Molecular Mechanism
The molecular mechanism of this compound involves several interactions at the molecular level. It inhibits ATP-binding and ATPase activities of gp96, a chaperone of the HSP90 family critically involved in the biogenesis of TLRs . On prolonged exposure, this compound causes accumulation of TLR4 and TLR9 in perinuclear space, consistent with endoplasmic reticulum retention .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound demonstrates a rapid effect on TLR4 signaling, which is consistent with inhibition of the pre-existing TLR4 signaling complexes . It also shows antibacterial activity against stationary-phase E. coli and A. baumannii by disrupting the outer membrane .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been found to suppress cytokine-storm induction by the anticancer cytokine interleukin-2 (IL-2) without decreasing its anticancer properties, allowing larger doses of IL-2 to be administered .
Metabolic Pathways
This compound is involved in several metabolic pathways. It was initially designed as a bulky arginine mimetic to limit arginine transport and NO production during inflammation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It blocks cell-surface recruitment of the MyD88 adapter, one of the earliest events in TLR signaling .
Subcellular Localization
The subcellular localization of this compound involves its accumulation in the perinuclear space, consistent with endoplasmic reticulum retention . This is an anticipated consequence of impaired gp96 chaperone function, which is a target of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Actinomycin D is typically isolated from the fermentation broth of Streptomyces parvullus. The production involves culturing the bacterium under specific conditions to optimize the yield of the compound. The fermentation process is carried out in a medium containing glucose, peptone, and yeast extract, with the pH maintained around 7.0 . The compound is then extracted using organic solvents and purified through chromatography techniques .
Industrial Production Methods: Industrial production of actinomycin D involves large-scale fermentation using bioreactors. The fermentation conditions are carefully controlled to maximize the yield. After fermentation, the broth is subjected to extraction and purification processes to obtain high-purity actinomycin D. The purified compound is then lyophilized and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Actinomycin D undergoes various chemical reactions, including:
Oxidation: Actinomycin D can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the chromophore structure of actinomycin D, affecting its binding affinity to DNA.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Various alkylating agents, halogens.
Major Products: The major products formed from these reactions include various actinomycin derivatives with modified chromophore structures and altered biological activities .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Semapimod hydrochloride can be achieved through a multi-step process that involves the conversion of starting materials into intermediate compounds, which are subsequently used to generate the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "2-chloro-N-(4-pyridinyl)-benzamide", "sodium hydroxide", "hydrochloric acid", "ethanol", "water", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-chloro-3-(1-oxoethyl)-benzaldehyde", "Step 2: Cyclization of 4-chloro-3-(1-oxoethyl)-benzaldehyde with 2-chloro-N-(4-pyridinyl)-benzamide in the presence of sodium hydroxide to form 4-chloro-3-(6-chloro-2-pyridinyl)-2H-chromen-2-one", "Step 3: Hydrolysis of 4-chloro-3-(6-chloro-2-pyridinyl)-2H-chromen-2-one with hydrochloric acid to form 4-chloro-3-(6-chloro-2-pyridinyl)-2H-chromen-2-one hydrochloride", "Step 4: Recrystallization of 4-chloro-3-(6-chloro-2-pyridinyl)-2H-chromen-2-one hydrochloride from ethanol-water mixture", "Step 5: Conversion of 4-chloro-3-(6-chloro-2-pyridinyl)-2H-chromen-2-one hydrochloride to Semapimod hydrochloride by reaction with hydrochloric acid and diethyl ether" ] } | |
CAS-Nummer |
164301-51-3 |
Molekularformel |
C34H56Cl4N18O2 |
Molekulargewicht |
890.7 g/mol |
IUPAC-Name |
N,N'-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide;tetrahydrochloride |
InChI |
InChI=1S/C34H52N18O2.4ClH/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H/b45-19-,46-20-,47-21-,48-22-;;;; |
InChI-Schlüssel |
MAHASPGBAIQZLY-MTJUHGJCSA-N |
Isomerische SMILES |
C/C(=N/N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C.Cl.Cl.Cl.Cl |
SMILES |
CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl |
Kanonische SMILES |
CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl |
Synonyme |
CNI 1493 CNI-1493 N,N'-Bis(3,5-bis(1-(carbamimidoylhydrazono)ethyl)phenyl)decanediamide semapimod |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Semapimod hydrochloride?
A: While the exact mechanism is still under investigation, research suggests that this compound exerts its effects by indirectly stimulating the cholinergic anti-inflammatory pathway. [, ] This pathway, largely mediated by the vagus nerve, plays a crucial role in regulating inflammatory responses.
Q2: How does this compound impact renal inflammation and hypertension in the context of Systemic Lupus Erythematosus (SLE)?
A: Studies using a murine model of SLE have shown that this compound administration is associated with a reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1, and HMGB-1 in renal tissue. [] This reduction in renal inflammation correlates with an attenuation of the blood pressure increase typically observed in SLE mice. [, ] These findings suggest a potential role for this compound in mitigating both renal inflammation and hypertension in the context of SLE.
Q3: What are the potential implications of the research on this compound for other inflammatory conditions?
A: The research on this compound's impact on SLE offers a promising avenue for exploring its therapeutic potential in other conditions characterized by chronic inflammation and associated hypertension. [, ] Further research is needed to determine the efficacy and safety of this compound in other disease models and ultimately, in human clinical trials.
Q4: What are the limitations of the current research on this compound?
A: The current research on this compound primarily involves pre-clinical studies using animal models. [, ] While these studies provide valuable insights, further research, including clinical trials in humans, is necessary to confirm these findings and fully understand the therapeutic potential and safety profile of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



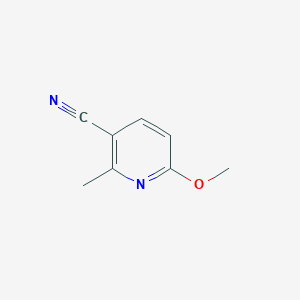


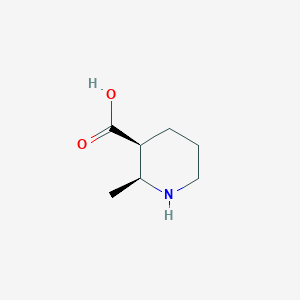
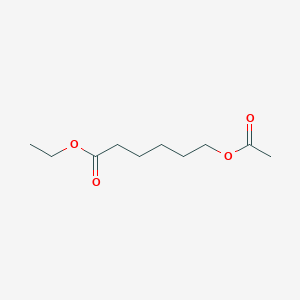
![Tetranitrocalix[4]arene](/img/structure/B10787.png)
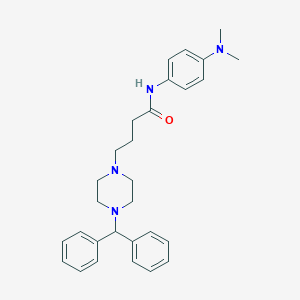
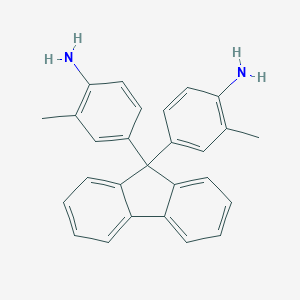


![(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide](/img/structure/B10796.png)


![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)